molecular formula C21H15ClN2O2 B2887506 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898438-13-6

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2887506
CAS No.: 898438-13-6
M. Wt: 362.81
InChI Key: RUJWTWJRNWZDCZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a pyrazine ring fused with a naphthalene moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with naphthylamine to form an intermediate, which is then cyclized with pyrazine-2,3-dione under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its unique combination of a pyrazine ring with a naphthalene moiety and a chlorophenyl group

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJWTWJRNWZDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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